molecular formula C27H27ClO3 B12723238 2H-1-Benzopyran, 4-(4-(3-chloropropoxy)phenyl)-7-methoxy-2,2-dimethyl-3-phenyl- CAS No. 123886-64-6

2H-1-Benzopyran, 4-(4-(3-chloropropoxy)phenyl)-7-methoxy-2,2-dimethyl-3-phenyl-

Cat. No.: B12723238
CAS No.: 123886-64-6
M. Wt: 435.0 g/mol
InChI Key: BIOQXYHXQAUGDU-UHFFFAOYSA-N
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Description

2H-1-Benzopyran, 4-(4-(3-chloropropoxy)phenyl)-7-methoxy-2,2-dimethyl-3-phenyl- is a complex organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are commonly found in various natural products. This particular compound features a unique structure with multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran, 4-(4-(3-chloropropoxy)phenyl)-7-methoxy-2,2-dimethyl-3-phenyl- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving phenolic compounds and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Chloropropoxy Group: The chloropropoxy group can be introduced via nucleophilic substitution reactions using 3-chloropropanol and appropriate leaving groups.

    Methoxylation and Dimethylation: Methoxylation can be achieved using methylating agents such as dimethyl sulfate or methyl iodide. Dimethylation of the core structure can be performed using methylating agents under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran, 4-(4-(3-chloropropoxy)phenyl)-7-methoxy-2,2-dimethyl-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles (amines, thiols, alkoxides), polar aprotic solvents, elevated temperatures.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2H-1-Benzopyran, 4-(4-(3-chloropropoxy)phenyl)-7-methoxy-2,2-dimethyl-3-phenyl- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran, 4-(4-(3-chloropropoxy)phenyl)-7-methoxy-2,2-dimethyl-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptor Activity: Interacting with cell surface or intracellular receptors, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2H-1-Benzopyran-2-one: A simpler benzopyran derivative with known biological activities.

    7-Methoxy-2H-1-benzopyran-2-one: Another benzopyran derivative with methoxy substitution, studied for its pharmacological properties.

    3-Phenyl-2H-1-benzopyran-2-one: A benzopyran derivative with a phenyl group, known for its diverse biological activities.

Uniqueness

2H-1-Benzopyran, 4-(4-(3-chloropropoxy)phenyl)-7-methoxy-2,2-dimethyl-3-phenyl- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activities. Its chloropropoxy, methoxy, and dimethyl substitutions make it a versatile compound for various applications in scientific research and industry.

Properties

CAS No.

123886-64-6

Molecular Formula

C27H27ClO3

Molecular Weight

435.0 g/mol

IUPAC Name

4-[4-(3-chloropropoxy)phenyl]-7-methoxy-2,2-dimethyl-3-phenylchromene

InChI

InChI=1S/C27H27ClO3/c1-27(2)26(20-8-5-4-6-9-20)25(23-15-14-22(29-3)18-24(23)31-27)19-10-12-21(13-11-19)30-17-7-16-28/h4-6,8-15,18H,7,16-17H2,1-3H3

InChI Key

BIOQXYHXQAUGDU-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCCCl)C4=CC=CC=C4)C

Origin of Product

United States

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